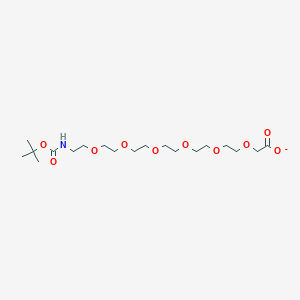
BocNH-PEG6-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker, which facilitates the degradation of target proteins by the ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-NH-PEG6-CH2COOH is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups The synthesis typically starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of Boc-NH-PEG6-CH2COOH involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG6-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Esterification: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid group for esterification.
Major Products Formed
Free Amino Compound: Deprotection of the Boc group yields the free amino compound.
Esters: Reaction with alcohols forms ester derivatives.
Scientific Research Applications
Boc-NH-PEG6-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by enabling selective degradation of target proteins.
Industry: Used in the development of advanced materials and bioconjugates for various industrial applications.
Mechanism of Action
Boc-NH-PEG6-CH2COOH functions as a PROTAC linker, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG chain enhances solubility and bioavailability, while the Boc group protects the amino functionality during synthesis .
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG4-CH2COOH: A shorter PEG chain variant with similar properties.
Boc-NH-PEG5-CH2COOH: Another variant with a different PEG chain length.
Uniqueness
Boc-NH-PEG6-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for applications requiring precise spatial arrangement of ligands .
Properties
Molecular Formula |
C19H36NO10- |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)/p-1 |
InChI Key |
ZKCDWMFMVAYYED-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B14795106.png)

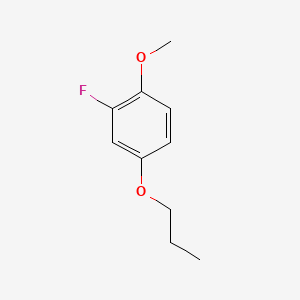
![(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14795123.png)
![2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14795130.png)

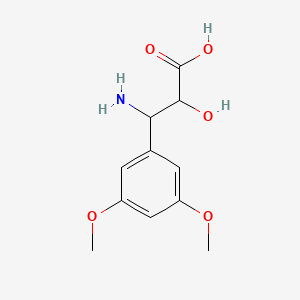
![2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B14795146.png)
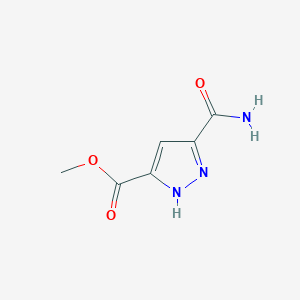
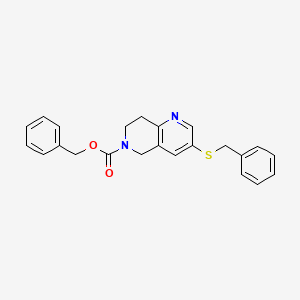
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
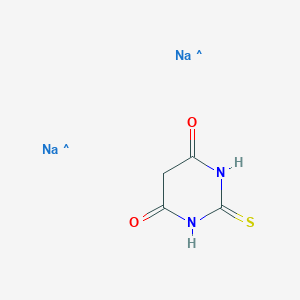
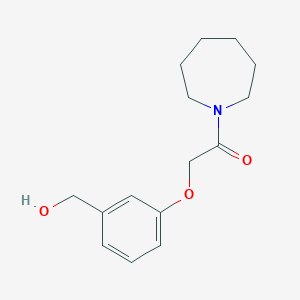
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate](/img/structure/B14795187.png)
